Chemical structure of 2-(Benzylthio)pyridine-3-carboxylic acid
Chemical structure of 2-(Benzylthio)pyridine-3-carboxylic acid
An In-depth Technical Guide: The Chemical Structure and Properties of 2-(Benzylthio)pyridine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of 2-(Benzylthio)pyridine-3-carboxylic acid (also known as 2-(Benzylthio)nicotinic acid), a molecule of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core chemical structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected spectroscopic characterization data. By synthesizing information from structurally related compounds and established chemical principles, this guide serves as a foundational resource for professionals engaged in the synthesis, evaluation, and application of novel pyridine-based chemical entities.
Introduction: The Significance of a Hybrid Scaffold
2-(Benzylthio)pyridine-3-carboxylic acid, with the CAS Number 112811-90-2, is a heterocyclic compound that integrates three key chemical motifs: a pyridine ring, a carboxylic acid, and a benzyl thioether.[1][2] This unique combination makes it a compelling scaffold for investigation. The pyridine carboxylic acid core is a well-established pharmacophore found in a plethora of drugs targeting a wide range of conditions, including tuberculosis, cancer, diabetes, and hyperlipidemia.[3] Pyridine-3-carboxylic acid (nicotinic acid) itself is a vital nutrient (Vitamin B3) and a precursor for important pharmaceuticals.[4][5]
Furthermore, the inclusion of a thioether linkage, specifically a benzylthio group, introduces distinct physicochemical properties. Thioethers are present in various biologically active molecules and can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[6] The strategic placement of the benzylthio group at the 2-position and the carboxylic acid at the 3-position of the pyridine ring creates a specific electronic and steric arrangement that can be exploited for the rational design of new therapeutic agents. This guide offers a detailed exploration of this promising molecule for researchers aiming to leverage its structural features in drug discovery programs.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and associated physical properties. 2-(Benzylthio)pyridine-3-carboxylic acid is a solid at room temperature with a melting point in the range of 188-190°C.[2]
Chemical Structure
The molecule consists of a pyridine ring functionalized at the C2 position with a benzylthio group (-S-CH₂-Ph) and at the C3 position with a carboxylic acid group (-COOH).
Physicochemical Data Summary
The following table summarizes key identifiers and properties for the compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Benzylsulfanyl)pyridine-3-carboxylic acid | |
| Synonyms | 2-(Benzylthio)nicotinic Acid, 2-(Benzylthio)pyridine-3-carboxylic Acid | [1][7] |
| CAS Number | 112811-90-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₂S | [1][8] |
| Molecular Weight | 245.29 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 188-190 °C | [2] |
| Boiling Point | 431.1 °C at 760 mmHg | [2] |
| InChI Key | OJNZDGDYAXCHPB-UHFFFAOYSA-N | [2][8] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be achieved by reacting 2-chloronicotinic acid with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base.
Causality and Experimental Choice:
-
Nucleophile Generation: Benzyl mercaptan is a weak nucleophile. The base (e.g., potassium carbonate or sodium hydride) is essential to deprotonate the thiol (-SH) group, forming the much more potent benzyl thiolate anion (-S⁻). This anion readily attacks the electron-deficient pyridine ring.
-
Substrate Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The presence of the electron-withdrawing carboxylic acid group and the electronegative chlorine atom at the 2-position further activates this position for nucleophilic attack.
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly reactive, thus accelerating the reaction rate.
-
Temperature: Heating is typically required to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for reproducibility.
-
Reagent Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).
-
Nucleophile Addition: Begin stirring the suspension under an inert atmosphere (e.g., Nitrogen or Argon). Add benzyl mercaptan (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the 2-chloronicotinic acid spot indicates reaction completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
Spectroscopic and Analytical Characterization
To confirm the identity and assess the purity of the synthesized 2-(benzylthio)pyridine-3-carboxylic acid, a suite of spectroscopic techniques is employed. The following table outlines the predicted characteristic signals.
| Technique | Predicted Key Signals / Features | Rationale |
| ¹H NMR | ~12-13 ppm (s, broad, 1H)~7.2-8.5 ppm (m, 8H)~4.5 ppm (s, 2H) | Carboxylic acid proton (-COOH)[9].Aromatic protons from both the pyridine and benzyl rings.Methylene protons (-CH₂-) of the benzyl group. |
| ¹³C NMR | ~165-175 ppm~115-160 ppm~35-40 ppm | Carbonyl carbon of the carboxylic acid[9][10].Aromatic carbons of the pyridine and benzyl rings.Methylene carbon (-CH₂-). |
| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad)~1710 cm⁻¹ (strong)~3050, 1580, 1490 cm⁻¹ | O-H stretch of the hydrogen-bonded carboxylic acid dimer[9].C=O stretch of the carboxylic acid[9].Aromatic C-H and C=C/C=N stretches.[6] |
| Mass Spectrometry | [M+H]⁺: m/z 246.0583[M-H]⁻: m/z 244.0438 | Predicted values for protonated and deprotonated molecular ions, respectively[8]. |
Protocol: Analytical Characterization
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For IR, prepare a KBr pellet or use an ATR setup. For MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Integrate all signals and verify that the proton ratios match the proposed structure (1:8:2). Confirm the chemical shifts are in the expected regions.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Verify the presence of 13 distinct carbon signals (or fewer if symmetry results in overlapping signals) in the expected chemical shift regions.
-
IR Spectroscopy: Obtain an IR spectrum and identify the characteristic broad O-H and strong C=O stretching frequencies confirming the carboxylic acid functional group.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for C₁₃H₁₁NO₂S.
Potential Applications and Future Research
The structural architecture of 2-(benzylthio)pyridine-3-carboxylic acid positions it as a valuable building block for drug discovery. Nicotinic acid derivatives have been synthesized and investigated as potent anti-diabetic and anti-inflammatory agents.[11] The core pyridine carboxylic acid scaffold is central to numerous approved drugs, highlighting its "drug-like" properties.[3]
Future research directions could include:
-
Screening for Biological Activity: The compound could be screened in a variety of biological assays, including those for antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory activity.[3][12]
-
Analogue Synthesis: The benzylthio and carboxylic acid moieties serve as handles for further chemical modification. The carboxylic acid can be converted to esters or amides to create libraries of related compounds for structure-activity relationship (SAR) studies.[11]
-
Material Science: Pyridine carboxylic acids can also act as ligands for the formation of metal-organic frameworks (MOFs), suggesting potential applications in materials science.
Safety and Handling
Based on available safety data for 2-(benzylthio)nicotinic acid, the compound is classified as a warning-level hazard.[2][7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(Benzylthio)pyridine-3-carboxylic acid is a well-defined chemical entity with a structure that is ripe for exploration by medicinal chemists and drug development professionals. Its synthesis is achievable through robust and understood chemical transformations, and its structure can be unequivocally confirmed with standard analytical techniques. The convergence of the pharmacologically privileged pyridine carboxylic acid scaffold with a modifiable thioether linkage provides a strong foundation for its use as an intermediate or lead compound in the development of novel, biologically active agents.
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- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and p
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